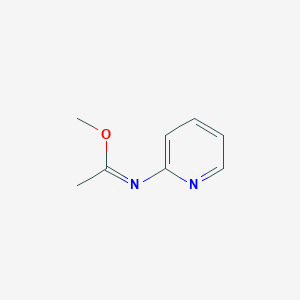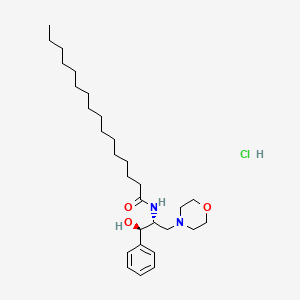
Testosterone Dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PERMIT REQUIRED – PLEASE CONTACT US DIRECTLY
Applications De Recherche Scientifique
Hormonal Effects in Animal Models
Comparative Activity with Testosterone Propionate
In early research, testosterone dipropionate was compared to testosterone propionate for its effects on gonadectomized rats. The study found that while this compound had a less immediate effect on the weight of seminal vesicles than testosterone propionate, its impact lasted significantly longer, highlighting its potential for sustained hormonal activity (Korenchevsky, Hall, Burbank, & Ross, 1939).
Impact on Learning and Behavior
A study investigating the effects of estradiol dipropionate and testosterone propionate on learning and behavior in gonadectomized rats found that estradiol dipropionate in male rats accelerated the acquisition of active avoidance tasks but also suppressed some behavioral reactions. In female rats, testosterone propionate partially restored the formation of passive and active avoidance and increased motor activity (Fedotova & Sapronov, 2001).
Sexual and Aggressive Behavior in Castrated Animals
Research on castrated male sheep treated with various hormones including estradiol dipropionate and testosterone propionate found that these treatments influenced sexual and aggressive behaviors. The study highlighted the complex interactions of different hormones in modulating these behaviors (Parrott, 1978).
Hypothalamic LH-Releasing Hormone Control
Another study explored whether testosterone metabolites, including this compound, influence the hypothalamic LH-releasing hormone in orchidectomized rats. It was found that testosterone and its metabolites significantly decreased serum LH levels, but only testosterone propionate substantially increased intrahypothalamic LHRH stores (Zanisi, Celotti, Ferraboschi, & Motta, 1986).
Endocrine System and Hormonal Interactions
- Interactions with Other Hormones: this compound's interaction with other hormones, such as estrogens, was studied to understand its effect on the endocrine system. For example, one study explored the combined effects of different hormonal treatments, including estradiol and testosterone propionate, on the sexual behavior of castrated male sheep (Parrott & Baldwin, 1984).
Genetic and Physiological Impact
- Disease Impacts and Genetics: A study using human genetics examined the impacts of testosterone on diseases. While this compound was not directly studied, the research provides insights into how testosterone levels, which could be influenced by this compound, affect various health outcomes differently in men and women (Ruth et al., 2020).
Propriétés
Numéro CAS |
42257-18-1 |
|---|---|
Formule moléculaire |
C25H36O4 |
Poids moléculaire |
400.55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)

![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)

